

# A Meta-Analysis of Aspirin for Primary Cardiovascular Disease Prevention

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a meta-analysis of research into the use of aspirin for the primary prevention of cardiovascular disease (CVD). It synthesizes data from major randomized controlled trials (RCTs) to compare the efficacy and safety of aspirin against placebo, offering valuable insights for researchers, scientists, and drug development professionals.

# Quantitative Data Summary: Efficacy and Safety Outcomes

The following tables summarize quantitative data from multiple meta-analyses of RCTs investigating aspirin for primary CVD prevention. The data compare key cardiovascular outcomes and major bleeding risks between aspirin and placebo/no-aspirin groups.

Table 1: Efficacy of Aspirin in Primary Prevention of Cardiovascular Events



| Outcome                                  | Aspirin<br>Group                            | Control<br>Group                            | Relative<br>Risk (RR) /<br>Hazard<br>Ratio (HR) | 95%<br>Confidence<br>Interval (CI) | Citation(s) |
|------------------------------------------|---------------------------------------------|---------------------------------------------|-------------------------------------------------|------------------------------------|-------------|
| Composite<br>Cardiovascul<br>ar Outcome* | 57.1 per<br>10,000<br>participant-<br>years | 61.4 per<br>10,000<br>participant-<br>years | HR 0.89                                         | 0.84 - 0.95                        | [1]         |
| Myocardial<br>Infarction (MI)            | -                                           | -                                           | RR 0.84                                         | 0.75 - 0.94                        | [2]         |
| All-Cause<br>Mortality                   | -                                           | -                                           | RR 0.98                                         | 0.93 - 1.02                        | [3]         |
| Ischemic<br>Stroke                       | -                                           | -                                           | RR 0.84                                         | 0.76 - 0.93                        | [4]         |

<sup>\*</sup>Composite outcome includes cardiovascular mortality, nonfatal myocardial infarction, and nonfatal stroke.[1]

Table 2: Safety Profile of Aspirin in Primary Prevention - Bleeding Risks



| Outcome                                        | Aspirin<br>Group                            | Control<br>Group                            | Relative<br>Risk (RR) /<br>Hazard<br>Ratio (HR) | 95%<br>Confidence<br>Interval (CI) | Citation(s) |
|------------------------------------------------|---------------------------------------------|---------------------------------------------|-------------------------------------------------|------------------------------------|-------------|
| Major<br>Bleeding                              | 23.1 per<br>10,000<br>participant-<br>years | 16.4 per<br>10,000<br>participant-<br>years | HR 1.43                                         | 1.30 - 1.56                        |             |
| Major<br>Gastrointestin<br>al (GI)<br>Bleeding | -                                           | -                                           | OR 1.58                                         | 1.29 - 1.95                        |             |
| Intracranial<br>Hemorrhage                     | -                                           | -                                           | RR 1.33                                         | 1.13 - 1.58                        | •           |
| Hemorrhagic<br>Stroke                          | -                                           | -                                           | RR 1.25                                         | 1.01 - 1.54                        |             |

### **Mechanism of Action: COX Enzyme Inhibition**

Aspirin's primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By acetylating a serine residue in the active site of these enzymes, aspirin blocks the conversion of arachidonic acid into prostaglandins and thromboxanes. The inhibition of COX-1 in platelets prevents the formation of thromboxane A2, a potent promoter of platelet aggregation. This antiplatelet effect is long-lasting, persisting for the entire lifespan of the platelet (7-10 days), which underlies aspirin's utility in preventing thrombotic cardiovascular events.





Aspirin's Inhibition of the COX Pathway





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Association of Aspirin Use for Primary Prevention With Cardiovascular Events and Bleeding Events: A Systematic Review and Meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Meta-Analysis of Aspirin for the Primary Prevention of Cardiovascular Diseases in the Context of Contemporary Preventive Strategies PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of aspirin for primary prevention of cardiovascular events: a metaanalysis and trial sequential analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benefits and Risks Associated with Low-Dose Aspirin Use for the Primary Prevention of Cardiovascular Disease: A Systematic Review and Meta-Analysis of Randomized Control Trials and Trial Sequential Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Meta-Analysis of Aspirin for Primary Cardiovascular Disease Prevention]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681554#meta-analysis-of-compound-name-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com